molecular formula C12H16N2O3 B596107 tert-Butyl (4-acetylpyridin-3-yl)carbamate CAS No. 1260892-75-8

tert-Butyl (4-acetylpyridin-3-yl)carbamate

Cat. No.: B596107
CAS No.: 1260892-75-8
M. Wt: 236.271
InChI Key: GFXIZWAPDSDUNQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-acetylpyridin-3-yl)carbamate is a valuable chemical building block in organic synthesis and drug discovery. The structure incorporates a pyridine ring, a protected amine via the tert-butyloxycarbonyl (Boc) group, and an acetyl moiety, making it a versatile intermediate for further functionalization . This compound is particularly useful for constructing more complex molecules targeting heterocyclic systems. The protected amine can be readily deprotected under mild acidic conditions to generate a free amino group, which is a crucial transformation in multi-step synthetic sequences, including the preparation of active pharmaceutical ingredients (APIs) . The acetyl group offers a handle for various reactions, including condensations and nucleophilic additions, enabling researchers to explore structure-activity relationships in medicinal chemistry programs. Compounds based on similar pyridine-carbamate scaffolds are of significant interest in developing potent modulators for biological targets. For instance, related structures have been investigated as organocatalytic switches for DNA repair enzymes like OGG1, highlighting the potential of such chemistries in developing new therapeutic strategies for oxidative stress-related diseases . Furthermore, the reactivity of the pyridine ring, especially in its cationic form, allows for selective substitution via mechanisms such as the Minisci reaction, facilitating the introduction of alkyl and other functional groups at specific positions on the heteroaromatic ring . This reagent is intended for research applications by qualified laboratory personnel.

Properties

IUPAC Name

tert-butyl N-(4-acetylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(15)9-5-6-13-7-10(9)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXIZWAPDSDUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743614
Record name tert-Butyl (4-acetylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260892-75-8
Record name tert-Butyl (4-acetylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with tert-Butyl Chloroformate

In this method, 3-amino-4-acetylpyridine is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (TEA) or N-methylmorpholine (NMM) is added to deprotonate the amine, followed by slow addition of tert-butyl chloroformate at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, forming the Boc-protected carbamate.

Typical Conditions:

  • Solvent: Anhydrous DCM or THF

  • Base: TEA (1.2 equiv)

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction Time: 4–6 hours

  • Yield: ~85–93% (inferred from analogous syntheses)

Alternative Use of Boc Anhydride

Boc anhydride offers a milder alternative, especially for acid-sensitive substrates. The reaction is typically conducted in THF with catalytic 4-dimethylaminopyridine (DMAP) to enhance reactivity. This method avoids the generation of HCl, simplifying purification.

Typical Conditions:

  • Solvent: THF

  • Base: DMAP (0.1 equiv)

  • Temperature: Room temperature

  • Reaction Time: 12–24 hours

  • Yield: ~80–88%

Multi-Step Synthesis from Pyridine Derivatives

For cases where 3-amino-4-acetylpyridine is unavailable, a multi-step synthesis starting from pyridine or its derivatives becomes necessary. This route often involves nitration, reduction, and acetylation steps.

Nitration of 4-Acetylpyridine

4-Acetylpyridine undergoes nitration at the meta position relative to the acetyl group, yielding 3-nitro-4-acetylpyridine. The reaction employs a mixture of nitric acid and sulfuric acid at 0–10°C to control regioselectivity.

Typical Conditions:

  • Nitrating Agent: HNO₃ (1.5 equiv), H₂SO₄ (3 equiv)

  • Temperature: 0–10°C

  • Reaction Time: 2–4 hours

  • Yield: ~65–75%

Reduction of Nitro to Amine

The nitro group in 3-nitro-4-acetylpyridine is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst or via catalytic hydrogenation.

Typical Conditions:

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Ethanol

  • Pressure: 1–3 atm H₂

  • Temperature: Room temperature

  • Reaction Time: 6–8 hours

  • Yield: ~90–95%

Boc Protection of the Amine

The resulting 3-amino-4-acetylpyridine is then subjected to Boc protection as described in Section 1.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented method (CN102020589B) highlights the use of mixed acid anhydrides for carbamate formation, though this approach is adapted for this compound in large-scale reactors.

Key Steps:

  • Mixed Acid Anhydride Formation:

    • 3-Amino-4-acetylpyridine reacts with isobutyl chlorocarbonate in ethyl acetate, using NMM as the base.

    • Conditions: 0–5°C, 2 hours.

  • Condensation with tert-Butyl Amine:

    • The anhydride intermediate reacts with tert-butyl amine, followed by crystallization.

    • Yield: ~92–94%.

Comparative Analysis of Methods

Method Starting Material Reagents Conditions Yield
Direct Boc Protection3-Amino-4-acetylpyridineBoc-Cl, TEA0–25°C, 4–6h85–93%
Boc Anhydride Route3-Amino-4-acetylpyridineBoc₂O, DMAPRT, 12–24h80–88%
Multi-Step Synthesis4-AcetylpyridineHNO₃/H₂SO₄, H₂/Pd/C, Boc-ClMulti-step50–60%
Industrial Production3-Amino-4-acetylpyridinei-BuOCOCl, NMM0–15°C, 4h92–94%

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents: DMF or DMSO may accelerate reactions but complicate purification.

  • Ethereal Solvents: THF or ethyl acetate balance reactivity and ease of workup.

Temperature Control

Exothermic reactions (e.g., nitration) require strict temperature control to avoid byproducts. Industrial processes use jacketed reactors for cooling.

Catalytic Enhancements

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave Assistance: Reduces reaction times for Boc protection by 50–70% in lab-scale syntheses.

Challenges and Solutions

Regioselectivity in Nitration

The acetyl group directs nitration to the meta position, but over-nitration can occur. Solutions include:

  • Dilute HNO₃: Reduces poly-nitration.

  • Low Temperatures: Favor mono-nitration.

Amine Sensitivity

The free amine in 3-amino-4-acetylpyridine is prone to oxidation. Solutions include:

  • Inert Atmosphere: Use of nitrogen or argon during reactions.

  • Immediate Boc Protection: Minimizes exposure to air .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-acetylpyridin-3-yl)carbamate undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl (4-acetylpyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-acetylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. The pathways involved often include binding to the active site of the enzyme, leading to changes in enzyme activity .

Comparison with Similar Compounds

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS 162709-20-8)

  • Key Differences : Replaces the acetyl group with iodo and methoxy substituents at the 4- and 2-positions, respectively.
  • This compound exhibits a structural similarity score of 0.82 compared to the target molecule .

tert-Butyl pyridin-3-ylcarbamate (CAS 56700-70-0)

  • Key Differences : Lacks substituents on the pyridine ring beyond the Boc-protected amine at the 3-position.
  • Impact: The absence of the 4-acetyl group reduces steric hindrance and electronic modulation, likely resulting in higher solubility in non-polar solvents. Its similarity score is 0.81 .

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

  • Key Differences : Features hydroxy and methoxy groups at the 4- and 5-positions, with a methylene spacer between the pyridine ring and the carbamate.
  • Impact : The hydroxy group enables hydrogen bonding, while the methylene spacer alters conformational flexibility compared to the direct ring attachment in the target compound .

Heterocyclic Carbamates with Varied Backbones

tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methylcarbamate

  • Key Differences : Utilizes a cyclohexyl backbone instead of pyridine, with a pyrimidine substituent.
  • Impact : The cyclohexyl scaffold introduces stereochemical complexity and distinct solubility profiles. The pyrimidine moiety may enhance binding to biological targets compared to pyridine .

tert-Butyl [4-(4-methylphenyl)pyrrolidin-3-yl]carbamate

  • Key Differences : Pyrrolidine ring replaces pyridine, with a p-tolyl substituent.
  • Impact : The saturated pyrrolidine ring reduces aromaticity, altering electronic properties and metabolic stability .

Electronic and Functional Group Analysis

Compound Substituents Key Properties Similarity Score (if available)
tert-Butyl (4-acetylpyridin-3-yl)carbamate 4-acetyl, 3-Boc Electron-withdrawing acetyl modulates reactivity; Boc enables amine protection N/A
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate 4-iodo, 2-methoxy, 3-Boc Halogen bonding potential; methoxy enhances electron density 0.82
tert-Butyl pyridin-3-ylcarbamate 3-Boc Minimal steric hindrance; high solubility in organic solvents 0.81
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-hydroxy, 5-methoxy, 3-Boc Hydrogen bonding capacity; methylene spacer increases flexibility Qualitative

Biological Activity

tert-Butyl (4-acetylpyridin-3-yl)carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including mechanisms of action, biological effects, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with an acetyl group. This unique structure allows for diverse interactions with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor ligand. The acetyl group can act as a nucleophile, while the pyridine ring facilitates interactions with various enzymes and receptors, modulating their activity through competitive inhibition or allosteric modulation.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, potentially influencing metabolic pathways and therapeutic outcomes.
  • Receptor Binding : It interacts with various receptors, which may lead to alterations in signal transduction pathways critical for cellular communication and function.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes
Receptor InteractionBinds to receptors affecting signal transduction pathways
CytotoxicityExhibits varying levels of cytotoxic effects on different cell lines
Neuroprotective EffectsPotential protective effects against neurotoxic agents like Aβ 1-42

Case Studies and Research Findings

  • In vitro Studies : A study demonstrated that this compound exhibits protective effects on astrocytes against amyloid-beta (Aβ) toxicity. The compound improved cell viability when co-treated with Aβ 1-42, suggesting its potential role in neuroprotection .
  • Comparative Analysis : When compared to structurally similar compounds, such as tert-butyl (2-acetylpyridin-3-yl)carbamate, it was found that the position of the acetyl group significantly affects the compound's reactivity and biological activity. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Table 2: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H16N2O2Acetyl group at the 4-position enhances reactivity
tert-Butyl (2-acetylpyridin-3-yl)carbamateC11H16N2O2Different substitution pattern alters activity
tert-Butyl (6-acetylpyridin-3-yl)carbamateC12H16N2O3Acetyl group at a different position

Q & A

Q. How to assess the compound’s stability in biological assays?

  • Methodology : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0–48 hrs) and quantify degradation via LC-MS. Include glutathione to test thiol-mediated carbamate cleavage .

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